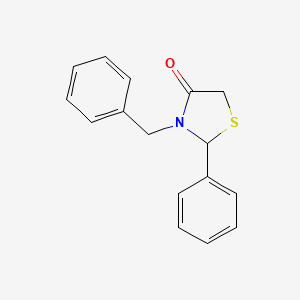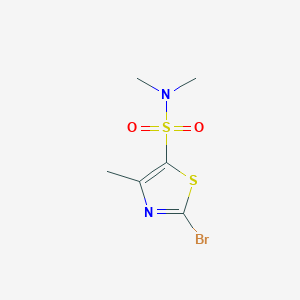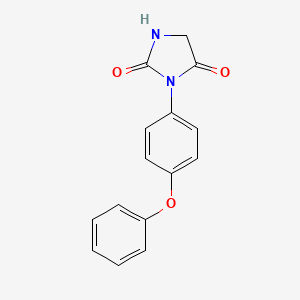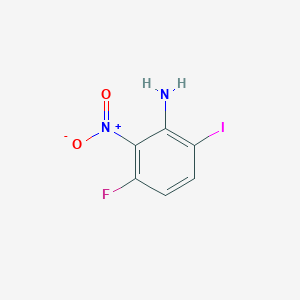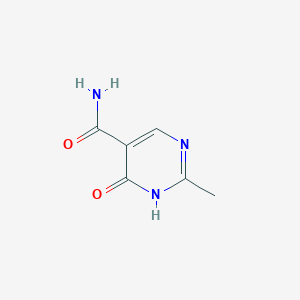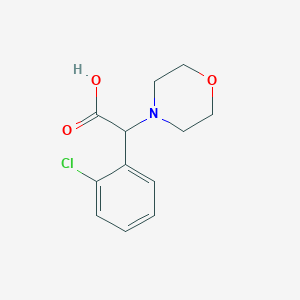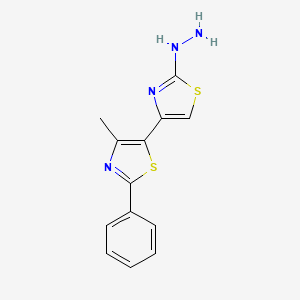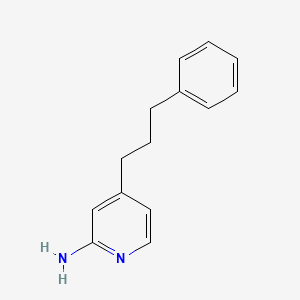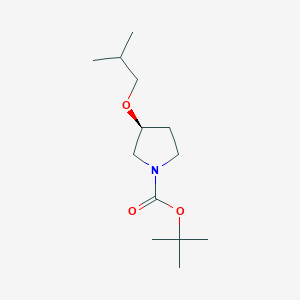![molecular formula C12H24N2O2 B11769332 N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine](/img/structure/B11769332.png)
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O). The reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to facilitate the formation of the Boc-protected amine . The reaction conditions are generally mild, and the process can be conducted at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts, such as ionic liquids, has also been explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products
The major products formed from these reactions include the free amine, various oxides, and substituted derivatives depending on the specific reaction conditions used.
Applications De Recherche Scientifique
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Mécanisme D'action
The mechanism of action of N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine primarily involves the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-1-[3-(aminomethyl)cyclohexyl]methanamine
- N-Boc-1-[3-(aminomethyl)cyclobutyl]methanamine
- N-Boc-1-[3-(aminomethyl)cycloheptyl]methanamine
Uniqueness
N-Boc-1-[3-(aminomethyl)cyclopentyl]methanamine is unique due to its specific cyclopentyl structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and biologically active compounds where such properties are desirable .
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-[[3-(aminomethyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10-5-4-9(6-10)7-13/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Clé InChI |
IYUNZGFZFQUWDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
